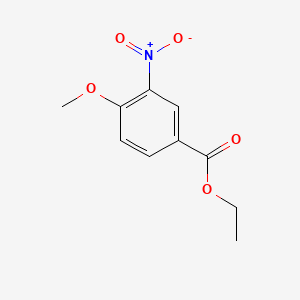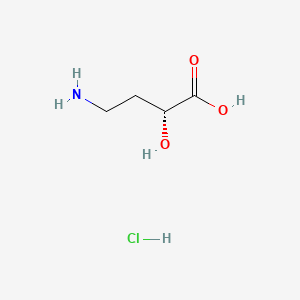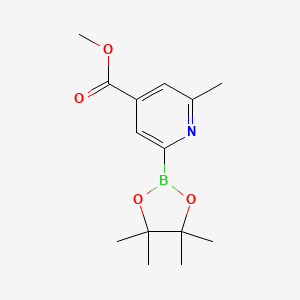![molecular formula C10H17NO3 B597298 Tert-butyl 6-oxa-1-azaspiro[3.3]heptane-1-carboxylate CAS No. 1245816-27-6](/img/structure/B597298.png)
Tert-butyl 6-oxa-1-azaspiro[3.3]heptane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 6-oxa-1-azaspiro[3.3]heptane-1-carboxylate is a reagent used for the preparation of γ-butyrolactone derivative via Baeyer-Villiger monooxygenase (BVMO)-catalyzed oxidation .
Synthesis Analysis
Two efficient and scalable synthetic routes to previously unknown bifunctional tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate are described . The synthesis process is slowly exothermic .Molecular Structure Analysis
The molecular structure of Tert-butyl 6-oxa-1-azaspiro[3.3]heptane-1-carboxylate is represented by the empirical formula C10H17NO3 . The InChI code for this compound is 1S/C11H17NO3/c1-10(2,3)15-9(14)12-5-4-11(12)6-8(13)7-11/h4-7H2,1-3H3 .Chemical Reactions Analysis
The compound is involved in the preparation of γ-butyrolactone derivative via Baeyer-Villiger monooxygenase (BVMO)-catalyzed oxidation .Physical And Chemical Properties Analysis
The compound has a molecular weight of 211.26 . It is typically stored in a refrigerator .Scientific Research Applications
Synthesis and Derivatives
Tert-butyl 6-oxa-1-azaspiro[3.3]heptane-1-carboxylate and its derivatives offer versatile chemical frameworks for developing novel compounds, especially in exploring chemical spaces beyond traditional piperidine systems. The efficient, scalable synthesis routes enable convenient derivation on its structural rings, paving the way for creating unique molecules with potential applications in various scientific domains. For instance, Meyers et al. (2009) detailed scalable synthetic routes for tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, emphasizing its utility in generating novel compounds (Meyers et al., 2009).
Spirocyclic Scaffold and Its Transformations
The spirocyclic nature of tert-butyl 6-oxa-1-azaspiro[3.3]heptane-1-carboxylate introduces intriguing possibilities for chemical transformations. For example, Molchanov and Tran (2013) highlighted the formation of substituted methyl 5-oxa-6-azaspiro[2.4]heptane-1-carboxylates via regioselective 1,3-dipolar cycloaddition, offering a pathway to access a range of structural variations (Molchanov & Tran, 2013).
Applications in Medicinal Chemistry
The compound's potential in medicinal chemistry is underscored by its incorporation into proline scaffolds and other biologically active frameworks. López et al. (2020) detailed the enantioselective synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid, a key intermediate in the synthesis of antiviral ledipasvir, demonstrating the compound's relevance in drug development (López et al., 2020).
Industrial and Biological Synthesis
The compound's adaptability is further showcased in its application in industrial synthesis processes and biological evaluations. An efficient, scalable route for synthesizing enantiomerically pure variants, as detailed by Maton et al. (2010), highlights its industrial significance. Additionally, novel derivatives have been evaluated for their antibacterial activity against respiratory pathogens, indicating the compound's potential in pharmaceutical applications (Maton et al., 2010; Odagiri et al., 2013).
Safety and Hazards
properties
IUPAC Name |
tert-butyl 6-oxa-1-azaspiro[3.3]heptane-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-9(2,3)14-8(12)11-5-4-10(11)6-13-7-10/h4-7H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIFKIIBTYOOVJD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC12COC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40716613 |
Source


|
| Record name | tert-Butyl 6-oxa-1-azaspiro[3.3]heptane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40716613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 6-oxa-1-azaspiro[3.3]heptane-1-carboxylate | |
CAS RN |
1245816-27-6 |
Source


|
| Record name | tert-Butyl 6-oxa-1-azaspiro[3.3]heptane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40716613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![tert-Butyl 1,6-diazaspiro[3.5]nonane-1-carboxylate](/img/structure/B597230.png)


